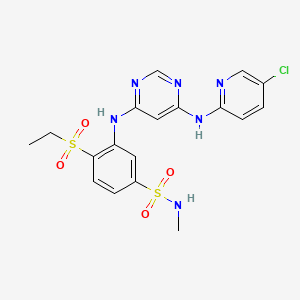
3-((6-((5-Chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzenesulfonamide
概要
説明
GSK854は、トロポニンI相互作用キナーゼ(TNNI3K)の非常に選択的で強力な阻害剤です。 この化合物は、マウスにおける心筋梗塞による細胞のパイロトーシスとアポトーシスの抑制に大きな可能性を示しており、虚血性心臓における酸化ストレス、損傷、および有害なリモデリングを制限する可能性があります .
作用機序
GSK854は、トロポニンI相互作用キナーゼ(TNNI3K)を阻害することによって効果を発揮します。この阻害により、細胞のパイロトーシスとアポトーシスに関与する特定の基質のリン酸化が防止されます。 これらの経路を阻害することにより、GSK854は虚血性心臓における酸化ストレス、細胞損傷、および有害なリモデリングを軽減します .
生化学分析
Biochemical Properties
GSK854 interacts with TNNI3K, an enzyme involved in cardiac function . The nature of this interaction involves the inhibition of TNNI3K, which can have significant effects on biochemical reactions within the heart .
Cellular Effects
GSK854 has been shown to inhibit myocardial infarction-injured cellular pyroptosis and apoptosis in mice . This suggests that GSK854 may limit oxidative stress, injury, and adverse remodeling in the ischemic heart .
Molecular Mechanism
The molecular mechanism of GSK854 involves its action as a potent inhibitor of TNNI3K . By inhibiting this kinase, GSK854 can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
As a potent inhibitor of TNNI3K, it is expected that GSK854 would have long-term effects on cellular function, particularly in the context of heart failure .
Dosage Effects in Animal Models
Given its role as a TNNI3K inhibitor, it is anticipated that GSK854 would have dose-dependent effects on heart function .
Metabolic Pathways
Given its role as a TNNI3K inhibitor, it is likely that GSK854 interacts with enzymes and cofactors involved in cardiac function .
Transport and Distribution
Given its role as a TNNI3K inhibitor, it is likely that GSK854 interacts with transporters or binding proteins involved in cardiac function .
Subcellular Localization
Given its role as a TNNI3K inhibitor, it is likely that GSK854 is directed to specific compartments or organelles involved in cardiac function .
準備方法
合成経路と反応条件
GSK854の合成には、コア構造の調製から始まり、さまざまな官能基の導入まで、一連の化学反応が含まれます。正確な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、特定の試薬と触媒を使用して所望の化学構造を実現する、複数段階のプロセスを通じて合成されることが知られています .
工業生産方法
GSK854の工業生産には、収率と純度を高めるために最適化された反応条件を使用した大規模合成が関与する可能性があります。 このプロセスには、研究や潜在的な治療的使用に必要な基準を満たすための精製、結晶化、品質管理などの手順が含まれます .
化学反応の分析
反応の種類
GSK854は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化反応を起こす可能性があり、その化学構造と特性が変化する可能性があります。
還元: 還元反応も発生する可能性があり、化合物の活性と安定性に影響を与える可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、および所望の化学変換を促進するさまざまな触媒が含まれます。 特定の試薬と条件は、実行される特定の反応によって異なります .
生成される主な生成物
これらの反応から生成される主な生成物は、通常、化学構造が変更されたGSK854の誘導体です。 これらの誘導体は、母体化合物と比較して、異なる生物学的活性と特性を持つ可能性があります .
科学的研究の応用
GSK854は、次のような幅広い科学研究用途があります。
化学: さまざまな化学反応と経路におけるTNNI3Kの役割を研究するためのツール化合物として使用されます。
生物学: パイロトーシスやアポトーシスなどの細胞プロセスに対するその影響を調べるための生物学的調査で使用されます。
医学: 特に心筋梗塞や心不全を含む心臓病の治療のための潜在的な治療薬として研究されています。
類似化合物との比較
類似化合物
GSK329: 比較的低いIC50値を持つ別の強力なTNNI3K阻害剤。
その他のTNNI3K阻害剤: TNNI3Kを標的とするさまざまな阻害剤が開発されていますが、GSK854は、その高い効力と選択性のために際立っています.
独自性
GSK854は、TNNI3K阻害剤としての高い選択性と効力で独自です。 心筋梗塞による細胞のパイロトーシスとアポトーシスの抑制能力により、心臓研究における貴重なツールとなり、潜在的な治療用途があります .
特性
IUPAC Name |
3-[[6-[(5-chloropyridin-2-yl)amino]pyrimidin-4-yl]amino]-4-ethylsulfonyl-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O4S2/c1-3-30(26,27)15-6-5-13(31(28,29)20-2)8-14(15)24-17-9-18(23-11-22-17)25-16-7-4-12(19)10-21-16/h4-11,20H,3H2,1-2H3,(H2,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDGERSSZUMLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NC)NC2=NC=NC(=C2)NC3=NC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the Structure-Activity Relationship (SAR) of the 4,6-diaminopyrimidine scaffold that led to the development of GSK854?
A2: The research highlights the 4,6-diaminopyrimidine scaffold as a novel and preferred binding motif for TNNI3K. [] The researchers conducted "structure-activity relationship studies" and "manipulation of the template based on the conformational analysis" to improve the compound's potency, selectivity, and pharmacokinetic properties. [] This suggests that specific modifications to the 4,6-diaminopyrimidine core structure, along with substitutions at various positions, significantly influence its interaction with TNNI3K and its overall drug-like characteristics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


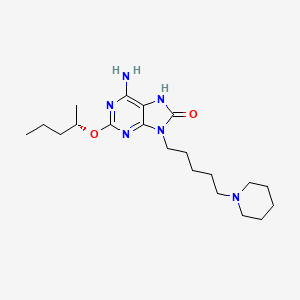
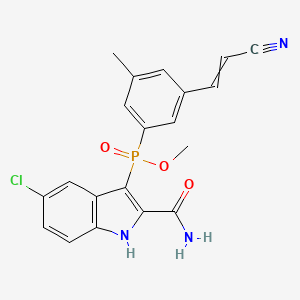
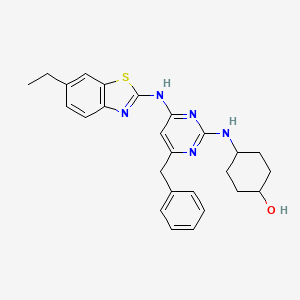

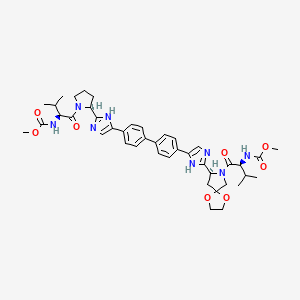
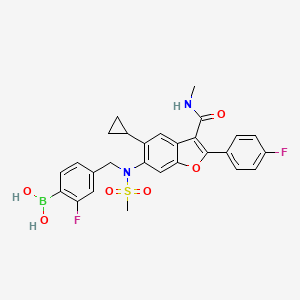
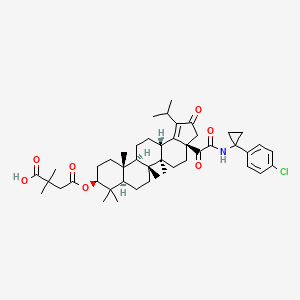
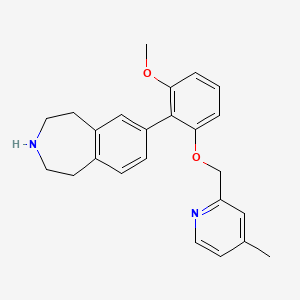
![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B607800.png)

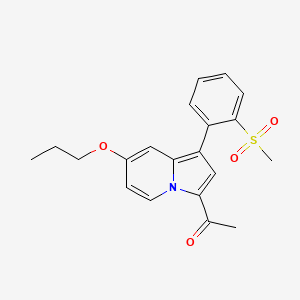
![5'-{[(3s)-3-Amino-3-Carboxypropyl][3-(Dimethylamino)propyl]amino}-5'-Deoxyadenosine](/img/structure/B607805.png)
![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)
